N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride
Brand Name: Vulcanchem
CAS No.: 1049789-65-2
VCID: VC4068211
InChI: InChI=1S/C19H20N2O2.ClH/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19;/h5-12H,4H2,1-3H3,(H,20,21);1H
SMILES: CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=[NH+]C(=C2)C)OC.[Cl-]
Molecular Formula: C19H21ClN2O2
Molecular Weight: 344.8 g/mol

N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride

CAS No.: 1049789-65-2

Cat. No.: VC4068211

Molecular Formula: C19H21ClN2O2

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride - 1049789-65-2

Specification

CAS No. 1049789-65-2
Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
IUPAC Name N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride
Standard InChI InChI=1S/C19H20N2O2.ClH/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19;/h5-12H,4H2,1-3H3,(H,20,21);1H
Standard InChI Key MALVJUHDYLEDNM-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=[NH+]C(=C2)C)OC.[Cl-]
Canonical SMILES CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinoline core substituted at the 2-position with a methyl group, at the 6-position with a methoxy group, and at the 4-position with an N-(4-ethoxyphenyl)amine moiety. The positively charged quinolinium ion is stabilized by a chloride counterion. Key structural descriptors include:

PropertyValueSource
IUPAC NameN-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride
SMILESCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=[NH+]C(=C2)C)OC.[Cl-]
Canonical SMILESCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl

The ethoxy group at the para position of the phenyl ring and the methoxy group on the quinoline core suggest enhanced lipophilicity compared to unsubstituted quinolines, potentially influencing membrane permeability .

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this specific compound are unavailable, analogous quinolines exhibit characteristic signals:

  • ¹H NMR: Methyl groups typically resonate at δ 2.6–3.0 ppm, methoxy protons at δ 3.8–4.0 ppm, and aromatic protons between δ 6.5–8.5 ppm .

  • MS: Base peaks often correspond to fragmentation patterns involving loss of substituents (e.g., -OCH₃ or -C₂H₅O) .

Synthesis and Optimization

Proposed Synthetic Pathways

Although explicit protocols for this compound are undocumented, its structure suggests a multi-step synthesis involving:

  • Quinoline Core Formation: Skraup or Doebner-Miller reactions to construct the methoxy-substituted quinoline backbone.

  • N-Alkylation: Introduction of the N-(4-ethoxyphenyl) group via nucleophilic substitution or Buchwald-Hartwig amination.

  • Quaternization: Treatment with hydrochloric acid to generate the quinolinium chloride salt.

A related synthesis of 7-methoxy-4-methylquinoline (CAS 6238-12-6) involves palladium-catalyzed cross-coupling and oxidation steps , which could be adapted for this compound.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at the 4-position amid competing reactions.

  • Counterion Stability: Maintaining chloride integrity during purification.

Physicochemical Properties

Calculated and Experimental Data

Key properties inferred from structural analogs and computational models:

PropertyValue/EstimateSource
LogP (octanol-water)~2.4 (predicted)
Aqueous Solubility<0.2 mg/mL (estimated)
pKa~4.5 (quinolinium ion)

The methoxy and ethoxy groups likely enhance solubility in organic solvents, while the cationic form improves water compatibility at acidic pH .

Research Gaps and Future Directions

Priority Investigations

  • Pharmacokinetics: ADMET profiling to assess bioavailability and toxicity.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize efficacy.

  • Formulation Studies: Development of stable salt forms for biomedical use.

Technological Applications

  • Fluorescent Probes: Quinolinium dyes are used in cell imaging; this compound’s emission spectrum warrants characterization .

  • Catalysis: As a ligand in transition metal complexes for organic synthesis.

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